![molecular formula C7H10ClN3OS2 B440428 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 352688-67-6](/img/structure/B440428.png)

3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

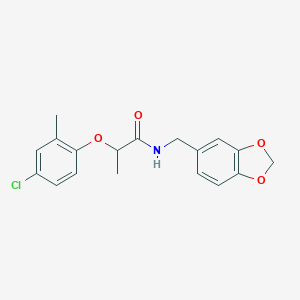

“3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide” is a chemical compound with the molecular formula C7H10ClN3OS . It is a derivative of propanamide .

Synthesis Analysis

The synthesis of similar compounds involves the addition of chloracetyl chloride into a mixture of 5-(ethylthio)-1,3,4-thiadiazol-2-amine, TEA and DMF at 268 K . After stirring for 3 hours, the mixture is poured into cold water, precipitating the intermediate .Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a five-membered aromatic system with three heteroatoms at symmetrical positions . The InChI string representation of the molecule isInChI=1S/C7H10ClN3OS/c1-3-5-10-11-7 (13-5)9-6 (12)4 (2)8/h4H,3H2,1-2H3, (H,9,11,12) . Physical And Chemical Properties Analysis

The molecular weight of the compound is 219.69 g/mol . Other computed properties include a XLogP3-AA of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .科学的研究の応用

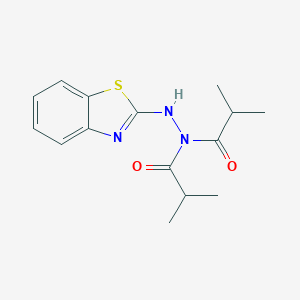

Pharmacological Potential of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives, including compounds like 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide, have garnered significant interest in pharmacological research due to their wide array of biological activities. The 1,3,4-thiadiazole nucleus serves as a critical pharmacophore, contributing to a variety of therapeutic effects, such as anti-inflammatory, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The integration of various molecular fragments with the 1,3,4-thiadiazole core has led to the creation of hybrid molecules showing promising biological profiles. This highlights the compound's potential in drug discovery and development processes, underscoring its significance in the search for new therapeutic agents (Mishra et al., 2015).

Chemical Diversity and Biological Importance

The chemical versatility of 1,3,4-thiadiazole derivatives allows for significant structural diversity, enabling the exploration of various biological activities. This structural adaptability, combined with the ability to engage in multiple types of biological interactions, underscores the potential of 3-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide and related compounds in medicinal chemistry. The comprehensive review of their synthesis, biological significance, and the pharmacological activities associated with different substituents on the thiadiazole ring provides a foundation for future research aimed at developing novel therapeutic agents with enhanced efficacy and safety profiles (Yusuf & Jain, 2014).

Potential in Drug Design

The exploration of 1,3,4-thiadiazole derivatives in drug design has led to the identification of compounds with significant antimicrobial, anti-inflammatory, and antitumor properties. The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones showcases the innovative approaches to enhancing the biological activity of these compounds through chemical modifications. This research underscores the ongoing efforts to harness the pharmacological potential of thiadiazole derivatives in the development of new drugs to combat antibiotic resistance and other pressing medical challenges (Tiwary et al., 2016).

将来の方向性

特性

IUPAC Name |

3-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3OS2/c1-2-13-7-11-10-6(14-7)9-5(12)3-4-8/h2-4H2,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWETWZSNHVZMLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B440370.png)

![6-(4-Ethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440386.png)

![(2E)-4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B440420.png)

![5-(4-Chlorobenzoyl)-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B440484.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-{[4-(4-bromophenoxy)phenyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440498.png)

![2-[(4-Bromophenyl)imino]-5-(2-thienylmethylene)-1,3-thiazolidin-4-one](/img/structure/B440518.png)

![5-bromo-N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B440532.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(dimethylamino)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440533.png)

![2-(4-chlorophenyl)-4-[(2,3-dichloroanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440562.png)

![4-[4-(dimethylamino)phenyl]-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B440573.png)

![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B440576.png)

![2-(4-bromophenyl)-4-[(3-chloro-4-methylanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440579.png)